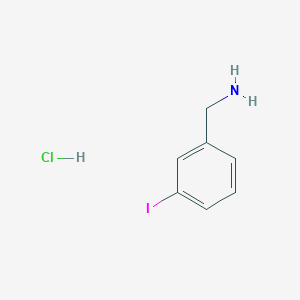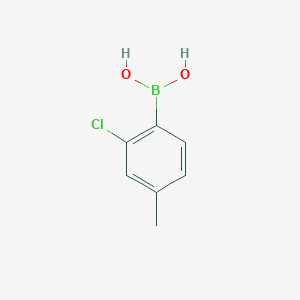
2-Chloro-4-methylphenylboronic acid
Descripción general
Descripción
2-Chloro-4-methylphenylboronic acid is a boronic acid derivative that is of significant interest in organic synthesis, particularly in the formation of indene derivatives and potential silicon-containing drugs. The presence of the chloro and methyl groups on the phenyl ring influences its reactivity and the types of reactions it can participate in.
Synthesis Analysis
The synthesis of related phenylboronic acid derivatives has been demonstrated in various studies. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) complex leads to the formation of indene derivatives with high yields, where the regioselectivity is influenced by the steric nature of the substituents on the alkynes . Additionally, the synthesis of 4-((2-chloro-5-pyridyl)dimethylsilyl)phenylboronic acid has been reported, showcasing the potential of these compounds as building blocks for silicon-containing drugs .
Molecular Structure Analysis
The molecular structure of phenylboronic acid derivatives can be characterized by various techniques such as multinuclear NMR experiments and single-crystal X-ray diffraction studies . These methods provide detailed information about the arrangement of atoms within the molecule and can help in understanding the reactivity and potential applications of the compound.
Chemical Reactions Analysis
Phenylboronic acids are versatile reagents in organic synthesis. They can undergo Suzuki–Miyaura coupling reactions, as demonstrated with the synthesis of silicon-containing drugs . Moreover, the complexation of methylboronic acid with polyols has been studied, revealing the formation of anionic complexes with equilibrium constants determined by pH titration and 11B NMR spectroscopy . The ortho-substituent on phenylboronic acids, such as in 2,4-bis(trifluoromethyl)phenylboronic acid, has been shown to catalyze dehydrative condensation between carboxylic acids and amines, which is crucial for peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids are influenced by their functional groups. For example, the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding oxaboroles has been observed, with the equilibrium constants and thermodynamic parameters determined using variable-temperature 1H NMR spectroscopy and computational methods . The ortho-substituent also plays a significant role in the catalytic activity of phenylboronic acids, as seen in the dehydrative amidation reactions . The reactivity of these compounds with various substituents, including alkyl, methoxy, fluoro, and nitro groups, has been explored in Suzuki coupling reactions, indicating a broad tolerance for different functional groups .
Aplicaciones Científicas De Investigación
Crystallographic Studies
2-Chloro-4-methylphenylboronic acid, along with other halophenylboronic acids, has been studied for its crystal structures. The study focused on the supramolecular architecture of 4-halophenylboronic acids, including 4-chlorophenylboronic acid, highlighting the importance of interactions like O−H···O and C−H···X in crystal packing. Interestingly, structures formed channels occupied by water molecules, emphasizing the molecule's role in structuring and stabilizing crystal formations (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Catalysis in Organic Synthesis
The compound has relevance in catalysis, specifically in cross-coupling reactions essential for organic synthesis. A study detailed the use of di(2-pyridyl)methylamine-based palladium dichloride complexes as versatile catalysts for various cross-coupling reactions in water, including the Suzuki–Miyaura reaction of arylboronic acids. This highlights the compound's role in facilitating the synthesis of important intermediates under aqueous and aerobic conditions (Nájera, Gil-Moltó, & Karlström, 2004).
Fluorescence Quenching Studies
Research has also explored the fluorescence quenching of certain boronic acid derivatives, a process significant in various analytical and biological applications. The study investigated the quenching mechanism of 5-chloro-2-methoxyphenylboronic acid and another derivative, suggesting a static quenching mechanism in the systems analyzed (Geethanjali, Nagaraja, & Melavanki, 2015).
Enantioselective Recognition
The molecule is involved in enantioselective recognition, a crucial process in stereochemistry. A study synthesized a compound from 1,8-dibromonaphthalene and 4-methoxy-2-methylphenylboronic acid, showcasing its application as a circular dichroism sensor for detecting a wide range of chiral amines, indicative of its utility in chiral analysis and separation (Ghosn & Wolf, 2011).
Mecanismo De Acción
Target of Action
2-Chloro-4-methylphenylboronic acid is a biochemical reagent Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
Boronic acids are often used in suzuki-miyaura coupling reactions , a type of cross-coupling reaction, where they act as the organoboron reagent. In these reactions, the boronic acid forms a complex with a base, which then undergoes transmetalation with a palladium complex followed by reductive elimination to form the coupled product .
Biochemical Pathways
Given its use in suzuki-miyaura coupling reactions, it can be inferred that this compound may play a role in the synthesis of various biologically active compounds .
Pharmacokinetics
As a boronic acid, its bioavailability could be influenced by factors such as its pKa, lipophilicity, and the presence of transporters .
Result of Action
As a boronic acid, it has the potential to interact with various biological targets and influence cellular processes .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-methylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the state of the boronic acid, which exists in an equilibrium between the neutral (trigonal) and anionic (tetrahedral) forms . Additionally, the presence of diols can lead to the formation of boronate esters, which may affect the compound’s reactivity .
Safety and Hazards
Direcciones Futuras
The Suzuki–Miyaura coupling reaction, which utilizes boronic acids like 2-Chloro-4-methylphenylboronic acid, is a promising area of research . Future directions may include the development of more efficient and environmentally friendly synthesis methods, as well as the exploration of new applications in organic synthesis .
Propiedades
IUPAC Name |
(2-chloro-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYCKUPXBPLXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378384 | |
| Record name | 2-Chloro-4-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylphenylboronic acid | |
CAS RN |
145349-62-8 | |
| Record name | 2-Chloro-4-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methylphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




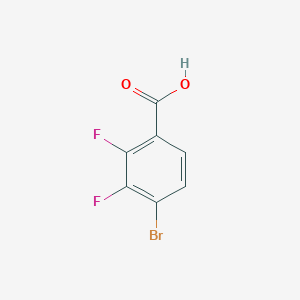
![4H-Benzo[def]carbazole](/img/structure/B125713.png)
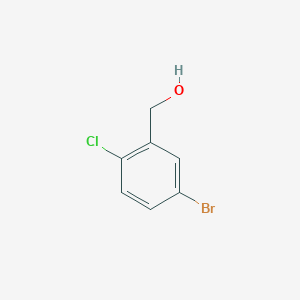
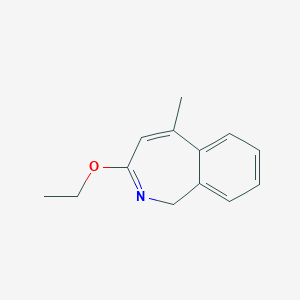
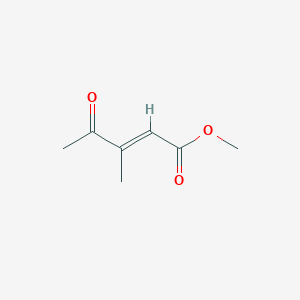
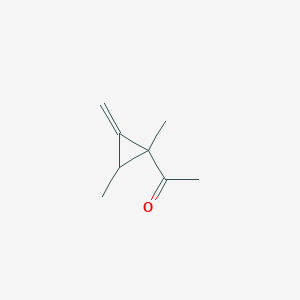
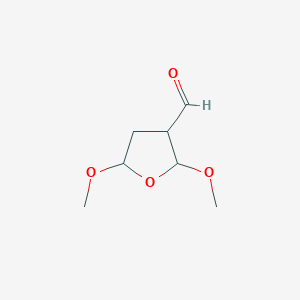
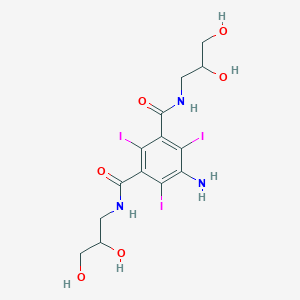
![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)

![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)

